Enhanced Aqueous Solubility vs. 6-Methylpicolinic Acid
6-(Hydroxymethyl)picolinic acid exhibits an ESOL-predicted aqueous solubility of 16.3 mg/mL (0.106 mol/L), a value that is qualitatively and quantitatively superior to the solubility of its 6-methyl analog due to the hydrogen-bonding capacity of the hydroxymethyl substituent . This enhanced solubility translates directly into improved handling in aqueous reaction media, whereas the more hydrophobic 6-methylpicolinic acid often requires organic co-solvents [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 16.3 mg/mL (0.106 mol/L, ESOL predicted) |
| Comparator Or Baseline | 6-Methylpicolinic acid (Qualitative: lower solubility, higher hydrophobicity) |
| Quantified Difference | Not quantified in same study; class-level inference based on substituent effects |
| Conditions | ESOL prediction model; experimental data unavailable for comparator |
Why This Matters
Higher aqueous solubility expands the range of reaction conditions available for metal complexation and bioconjugation without requiring organic co-solvents.
- [1] BenchChem. (n.d.). 6-(Hydroxymethyl)picolinic acid. Retrieved from benchchem.com View Source
